2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate
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Overview
Description
Rhodamine 6G tetrafluoroborate is a highly fluorescent dye belonging to the rhodamine family. It is known for its vibrant red fluorescence and is extensively used in various scientific and industrial applications. The compound is often employed in fluorescence microscopy, flow cytometry, and as a tracer dye in water studies due to its excellent photostability and high fluorescence quantum yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodamine 6G tetrafluoroborate can be synthesized through a reaction involving rhodamine 6G and tetrafluoroboric acid. The process typically involves dissolving rhodamine 6G in an appropriate solvent, such as methanol, and then adding tetrafluoroboric acid to the solution. The reaction mixture is stirred at room temperature until the formation of rhodamine 6G tetrafluoroborate is complete. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of rhodamine 6G tetrafluoroborate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Rhodamine 6G tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Rhodamine 6G tetrafluoroborate can be reduced to its corresponding leuco form, which is colorless and non-fluorescent.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced leuco forms, and substituted rhodamine compounds. These products can have different fluorescence properties and are used in various applications .
Scientific Research Applications
Rhodamine 6G tetrafluoroborate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging and analysis.
Medicine: Utilized in diagnostic assays and as a marker in biomedical research.
Industry: Used as a tracer dye in water studies to determine flow rates and directions
Mechanism of Action
The mechanism of action of rhodamine 6G tetrafluoroborate involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a longer wavelength, resulting in its characteristic red fluorescence. This property is due to the presence of a conjugated system within the molecule, which allows for efficient absorption and emission of light. The fluorescence is highly sensitive to the environment, making it useful for various analytical applications .
Comparison with Similar Compounds
Rhodamine 6G tetrafluoroborate is unique among rhodamine dyes due to its high fluorescence quantum yield and photostability. Similar compounds include:
Rhodamine B: Another rhodamine dye with similar fluorescence properties but different chemical structure.
Rhodamine 110: Known for its green fluorescence, used in different applications compared to rhodamine 6G.
Rhodamine 123: A cationic dye used in mitochondrial staining and other biological applications
Rhodamine 6G tetrafluoroborate stands out due to its specific fluorescence characteristics and its suitability for a wide range of applications in scientific research and industry.
Properties
CAS No. |
54854-14-7 |
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Molecular Formula |
C28H31BF4N2O3 |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C28H30N2O3.BF4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;/q;-1/p+1 |
InChI Key |
ZWOFOSITRJRBCK-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC |
Origin of Product |
United States |
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